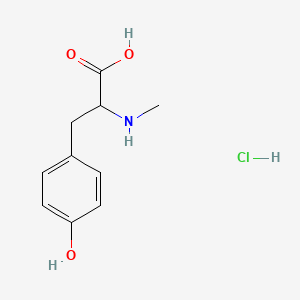
N-Me-D-Tyr-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-Me-D-Tyr-OH involves a combination of Fmoc solid-phase peptide synthesis followed by subsequent cyclization in solution-phase . A new Fmoc-protected amino acid, namely, 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-{4-[(2-hydroxypropan-2-yl)oxy]phenyl}propanoic acid or N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, Fmoc-N-Me-Tyr (t-Bu)-OH, was successfully synthesized .Molecular Structure Analysis
The molecular structure of this compound includes a phenol group, a carboxylic acid group, and a methylamino group . The InChI string of the compound isInChI=1S/C10H13NO3.ClH/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7;/h2-5,9,11-12H,6H2,1H3,(H,13,14);1H/t9-;/m1./s1 . Chemical Reactions Analysis
Tyrosine and its derivatives, including this compound, can undergo various chemical reactions. For instance, tyrosine can be converted to L-DOPA by the enzyme tyrosinase, and L-DOPA can be further cleaved into betalamic acid by DOPA-dioxygenase . Tyrosine can also undergo nitration to form 3-nitrotyrosine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.67 g/mol and a molecular formula of C10H14ClNO3 . It has four hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of four . Its exact mass and monoisotopic mass are 231.0662210 g/mol . The topological polar surface area of the compound is 69.6 Ų .Safety and Hazards
The safety data sheet for N-Me-D-Tyr-OH suggests that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, the contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7;/h2-5,9,11-12H,6H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDVIUGMMFTRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-hydroxyphenyl)methyl-methylamino]-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B7971857.png)
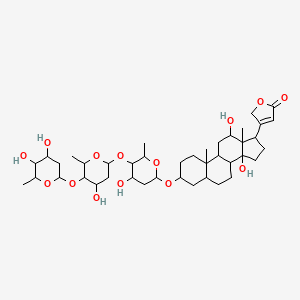
![3-Oxo-17-[(trimethylsilyl)oxy]androst-4-ene-17-carbonitrile](/img/structure/B7971867.png)
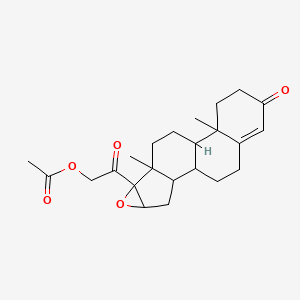
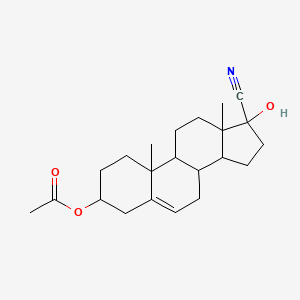

![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]phenylalaninate](/img/structure/B7971892.png)
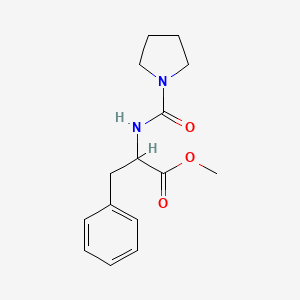
![1'-((5-Methylthiophen-2-yl)methyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7971908.png)
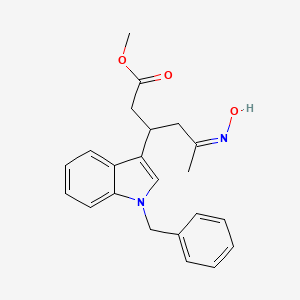
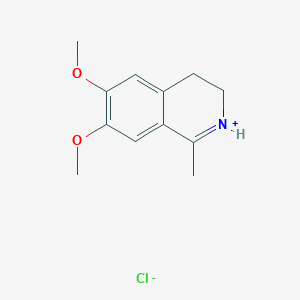
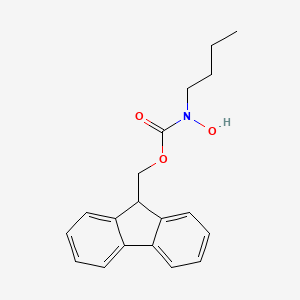
![(2S)-3-(1H-indol-3-yl)-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]propanoate](/img/structure/B7971926.png)
![(2S)-6-azaniumyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]hexanoate](/img/structure/B7971937.png)